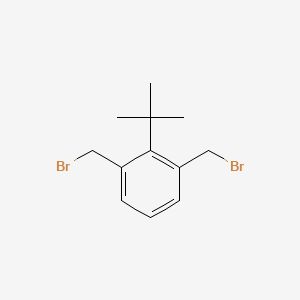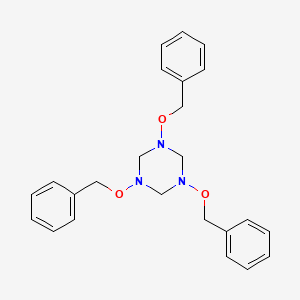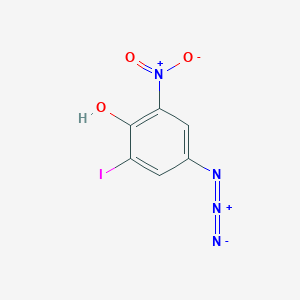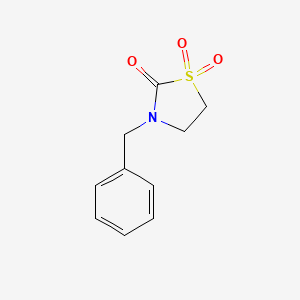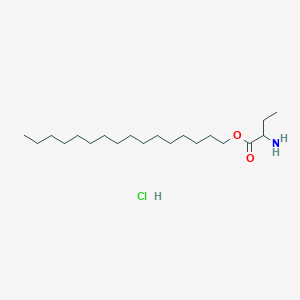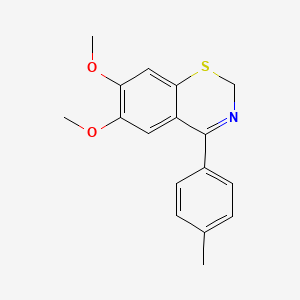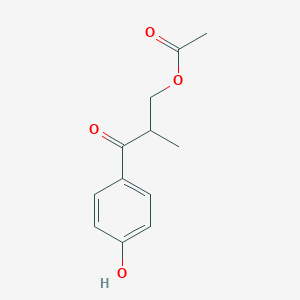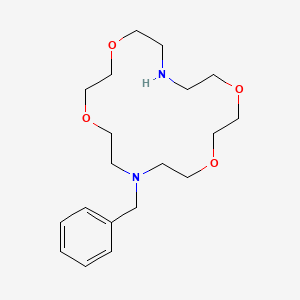
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes multiple oxygen and nitrogen atoms that can coordinate with metal ions, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as potassium, sodium, and calcium.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.
Substitution: Common reagents include nucleophiles like sodium azide or thiolates, often in polar aprotic solvents.
Major Products
Complexation: Produces metal-crown ether complexes.
Substitution: Yields substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Mecanismo De Acción
The mechanism by which 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- exerts its effects involves the coordination of its oxygen and nitrogen atoms with metal ions. This coordination stabilizes the metal ions and facilitates their transport or separation. The molecular targets include various metal cations, and the pathways involve complexation and ion exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Diaza-18-crown-6: Similar structure but lacks the phenylmethyl group.
Kryptofix 22: Another crown ether with a different arrangement of oxygen and nitrogen atoms.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar but with two benzyl groups instead of one.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- is unique due to its specific arrangement of oxygen and nitrogen atoms, which provides distinct coordination properties. The presence of the phenylmethyl group also enhances its solubility and stability in organic solvents, making it more versatile in various applications .
Propiedades
IUPAC Name |
7-benzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-2-4-19(5-3-1)18-21-8-12-24-16-14-22-10-6-20-7-11-23-15-17-25-13-9-21/h1-5,20H,6-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCITAITJXDNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441246 |
Source


|
| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94605-71-7 |
Source


|
| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
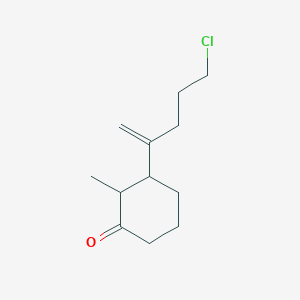
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

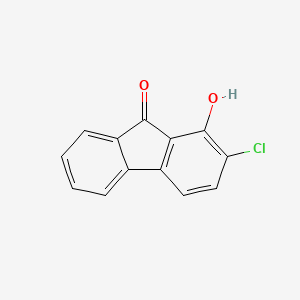
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
